molecular formula C14H18N2O4 B144321 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate CAS No. 129799-11-7

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Cat. No. B144321
M. Wt: 278.3 g/mol
InChI Key: FYKXWBBQYZXPFB-UHFFFAOYSA-N
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Description

Synthesis and Biological Activity of Piperazine Derivatives

Synthesis Analysis

The synthesis of piperazine derivatives has been explored in various studies. For instance, a series of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety were synthesized by reacting a common intermediate with N-aryl-2-chloroacetamides and acyl chlorides, showing potential as bradycardic agents . Another study reported the microwave-assisted solid-phase synthesis of piperazines utilizing α-methyl benzyl resin, which allowed for the cleavage of heterocycles under mildly acidic conditions . Additionally, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involved a modified Claisen ester condensation and several other steps, yielding a compound for pharmacokinetic and pharmacodynamic evaluation . The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through a cost-effective amination process, yielding an important intermediate for biologically active benzimidazole compounds . Furthermore, 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,3-dichloronitrobenzene and piperazine through a series of reactions including alkylation and reduction .

Molecular Structure Analysis

The molecular structures of synthesized piperazine derivatives have been characterized using various techniques. For example, the structure of 1-benzhydryl-4-methanesulfonyl-piperazine was investigated by X-ray crystallography, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . In another study, the crystal structures of two related triazenes were determined, showing that the piperazine ring can adopt different conformations such as a typical chair or an unusual boat conformation .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives has been demonstrated in several studies. The synthesis of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] involved an aminoalkylation by Mannich reaction followed by oxidation . Another compound, 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine, was synthesized through a sequence of reactions including condensation, oxidation, reductive amination, chlorination, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structures. The X-ray crystallographic studies provide insights into the conformational preferences of the piperazine ring, which can influence the compound's reactivity and interaction with biological targets . The synthesis methods employed also have a significant impact on the yield and purity of the compounds, which are critical for their potential application in pharmacological studies .

Scientific Research Applications

  • Scientific Field : Chemistry

    • Application Summary : This compound is used in laboratory chemicals and in the manufacture of substances . It’s also used in scientific research and development .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Compounds similar to “1-Benzyl 3-methyl piperazine-1,3-dicarboxylate”, such as triazoles, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373871
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

CAS RN

129799-11-7
Record name 3-Methyl 1-(phenylmethyl) 1,3-piperazinedicarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-11-7
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Synthesis routes and methods

Procedure details

2-Carbomethoxypiperazine was treated with benzyl chloroformate (1.0 eq) in aqueous NaHCO3 to give 1-benzyloxycarbonyl-3-carbomethoxypiperazine. This material was treated with di-tert-butyldicarbonate (1.1 eq) and triethylamine (1.0 eq) in THF to produce 1-tert-butyoxycarbonyl-4-benzyloxycarbonyl-2-carbomethoxypiperazine. Hydrogenation of this compound in methanol using 10% Pd—C gives the title compound after filtration and solvent removal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Duttagupta, K Goswami, S Sinha - Tetrahedron, 2012 - Elsevier
Synthesis of five-, six-, seven-, eight-, and nine-membered cyclic α-hydrazino acids from a common starting material ‘diethylmalonate’ with 26, 16, 34, 13.5, and 13.33% overall yields is …
Number of citations: 19 www.sciencedirect.com

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